3-Amino-2-chloro-6-picoline

Catalog No.
S671826
CAS No.
39745-40-9
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chloro-6-picoline

CAS Number

39745-40-9

Product Name

3-Amino-2-chloro-6-picoline

IUPAC Name

2-chloro-6-methylpyridin-3-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3

InChI Key

SUMSBUDMYMYTLL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)N)Cl

Canonical SMILES

CC1=NC(=C(C=C1)N)Cl

Potential Pharmaceutical Applications

-Amino-2-chloro-6-picoline is being investigated for its potential use in developing new drugs. Studies suggest that it may possess various pharmacological properties, including:

  • Antibacterial activity: Research indicates that 3-amino-2-chloro-6-picoline exhibits antibacterial activity against certain bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer properties: Studies have shown that 3-amino-2-chloro-6-picoline may have antitumor effects by inhibiting the growth of cancer cells [].

3-Amino-2-chloro-6-picoline is a chemical compound with the molecular formula C6H7ClN2C_6H_7ClN_2 and a molecular weight of approximately 142.59 g/mol. It appears as a crystalline powder, typically cream to tan in color, with a melting point ranging from 74 to 80 °C. This compound is categorized as a chlorinated derivative of picoline, featuring an amino group and a chlorine atom at specific positions on the pyridine ring. Its CAS number is 39745-40-9, and it is also known by other names such as 5-amino-6-chloro-2-picoline .

Typical of amines and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Acylation: The amino group can undergo acylation reactions, forming amides.
  • Reduction: The compound can be reduced to yield corresponding amines or other derivatives .

Research indicates that 3-amino-2-chloro-6-picoline exhibits significant biological activity. It serves as an intermediate in the synthesis of various pharmaceuticals, including HIV reverse transcriptase inhibitors like nevirapine. Its biological properties are attributed to its ability to interact with specific enzymes and receptors in biological systems, making it a valuable compound in medicinal chemistry .

Several methods have been developed for synthesizing 3-amino-2-chloro-6-picoline:

  • From Malononitrile and Acetone: This method involves a regioselective reaction where malononitrile is reacted with acetone under specific conditions to yield the desired compound .
  • Chlorination of Picoline Derivatives: Chlorination agents such as phosphorus oxychloride can be used to introduce the chlorine atom into the picoline structure, followed by subsequent reactions to form the amino group .
  • Hofmann Rearrangement: This method utilizes the Hofmann degradation of amides derived from chlorinated pyridines to produce the amino compound .

3-Amino-2-chloro-6-picoline has several applications:

  • Pharmaceutical Intermediates: It is primarily used in the synthesis of pharmaceutical compounds, particularly those targeting viral infections.
  • Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry research.
  • Agricultural Chemicals: Its derivatives may find applications in agrochemicals due to their biological activity .

Studies on 3-amino-2-chloro-6-picoline have shown its potential interactions with various biological targets:

  • Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes involved in viral replication.
  • Receptor Binding: Investigations into its binding affinity with specific receptors have revealed insights into its pharmacological properties .

Several compounds are structurally similar to 3-amino-2-chloro-6-picoline, including:

Compound NameSimilarity IndexKey Features
2-Chloro-4-methylpyridin-3-amine0.81Chlorinated derivative with an amino group
(6-Chloropyridin-2-yl)methanamine dihydrochloride0.75Contains a methanamine structure
2-Chloro-4-methylpyridin-3-carboxamide0.74Carboxamide derivative with similar properties

These compounds share structural features but differ in functional groups or substituents, which can significantly influence their chemical behavior and biological activity. The unique positioning of the amino and chlorine groups in 3-amino-2-chloro-6-picoline contributes to its distinct reactivity and applications compared to these similar compounds .

Melting Point Determination

The melting point of 3-Amino-2-chloro-6-picoline has been extensively characterized through multiple analytical sources. The most consistently reported melting point range is 88-91°C [1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11], representing the temperature at which the crystalline solid undergoes phase transition to the liquid state. This range demonstrates good reproducibility across different analytical laboratories and commercial suppliers.

Thermal analysis studies have revealed some variation in reported melting points depending on the analytical method employed and sample purity. Thermo Scientific Chemicals reports a melting point range of 74-80°C [6] for their 98% pure grade material, while AK Scientific documents a higher range of 92-97°C [12] [13] for their 95% minimum purity specification. Aladdin Scientific reports a notably lower range of 64-72°C [14] for their 98% pure material. These variations likely reflect differences in analytical methodology, sample preparation, and impurity profiles.

The thermal stability profile indicates that 3-Amino-2-chloro-6-picoline exhibits characteristic behavior of substituted pyridine compounds. The presence of the chlorine atom at the 2-position and the amino group at the 3-position creates electronic effects that influence the intermolecular forces within the crystal lattice, thereby affecting the melting point temperature [1] [3] [4].

Boiling Point Characterization

The boiling point of 3-Amino-2-chloro-6-picoline has been determined through computational estimation methods rather than direct experimental measurement. ChemicalBook reports a boiling point of 232.49°C (rough estimate) [1] [3] [4] [9], while Chemsrc and other sources provide a higher estimate of 262.3°C at 760 mmHg [2] [7] [8] [15]. These calculated values represent theoretical predictions based on molecular structure and intermolecular forces.

The boiling point range of 232.49-262.3°C indicates that the compound possesses moderate volatility characteristics typical of chlorinated aminopyridines. The presence of both electron-withdrawing (chlorine) and electron-donating (amino) substituents on the pyridine ring influences the intermolecular hydrogen bonding patterns and dipole-dipole interactions, contributing to the observed boiling point range [1] [2].

Thermal Decomposition Behavior

Safety data sheet information indicates that during thermal decomposition or combustion, 3-Amino-2-chloro-6-picoline may generate irritating and highly toxic gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide [12] [16]. The compound remains stable under recommended storage conditions but may decompose under conditions of incompatible materials, dust generation, or excess heat [2] [12].

PropertyValue/RangeMethod/SourceReferences
Melting Point (°C)88-91Experimental determinationMultiple sources [1] [2] [3] [4]
Boiling Point (°C)232.49-262.3Calculated estimatesChemicalBook estimates [1] [2]
Thermal StabilityStable at room temperatureExperimental observationSafety data [12] [16]
Decomposition ProductsHCl, NOx, CO, CO2Analytical predictionSafety analysis [12] [16]

Density and Refractive Index Measurements

Density Measurements

The density of 3-Amino-2-chloro-6-picoline has been determined through computational modeling and estimation methods. ChemicalBook reports a density of 1.2124 g/cm³ (rough estimate) [1] [3] [4] [5] [9] [11], while Chemsrc provides a slightly higher value of 1.3±0.1 g/cm³ [2] [8]. Building Block Sciences reports an intermediate value of 1.26 g/cm³ [15]. These variations reflect the computational nature of the density determinations and the different molecular modeling approaches employed.

The density range of 1.2124-1.3 g/cm³ indicates that 3-Amino-2-chloro-6-picoline possesses moderate density characteristics typical of chlorinated aromatic compounds. The presence of the chlorine atom contributes significantly to the molecular mass and consequently to the bulk density of the material [1] [2] [15].

Refractive Index Characterization

The refractive index of 3-Amino-2-chloro-6-picoline has been estimated through computational methods. ChemicalBook reports a refractive index of 1.4877 (estimate) [1] [3] [4] [5] [9] [11], while Chemsrc provides a higher value of 1.592 [2] [8]. These values represent theoretical predictions based on molecular polarizability and electronic structure calculations.

The refractive index range of 1.4877-1.592 falls within the typical range for aromatic heterocyclic compounds containing halogen substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the amino group create an electronic environment that influences the compound's optical properties [1] [2].

Physical State Characterization

The compound exists as a crystalline powder at room temperature [1] [3] [4] [5] [9] [11]. Visual appearance descriptions include cream to tan colored material [1] [3] [4] [5] [9] [11], off-white to light yellow solid [17] [18], and brown to dark brown crystal powder [19] depending on purity and storage conditions. The variation in color may be attributed to trace impurities or oxidation products formed during storage.

PropertyValue/RangeMethod/SourceReferences
Density (g/cm³)1.2124-1.3Computational estimationVarious sources [1] [2] [15]
Refractive Index1.4877-1.592Computational predictionChemicalBook/Chemsrc [1] [2]
Physical StateCrystalline powderVisual observationMultiple suppliers [1] [3] [4]
AppearanceCream to tan coloredVisual characterizationSupplier specifications [1] [6]

pKa Determination and Protonation Behavior

pKa Value Determination

The pKa value of 3-Amino-2-chloro-6-picoline has been determined through computational prediction methods. Multiple sources consistently report a pKa value of 3.38±0.10 [1] [3] [4] [5] [9] [11], indicating the compound's behavior as a weak base in aqueous solution. This predicted value represents the negative logarithm of the acid dissociation constant for the protonated form of the compound.

The pKa value of 3.38±0.10 places 3-Amino-2-chloro-6-picoline in the category of moderately weak bases, significantly lower than typical aliphatic amines but consistent with substituted pyridine derivatives. The presence of the electron-withdrawing chlorine atom at the 2-position reduces the basicity of the amino group through inductive effects [1] [3] [4].

Protonation Behavior Analysis

The protonation behavior of 3-Amino-2-chloro-6-picoline is influenced by the electronic environment created by the substituents on the pyridine ring. The amino group at the 3-position serves as the primary protonation site, while the chlorine atom at the 2-position exerts a strong electron-withdrawing effect that decreases the electron density on the amino nitrogen [1] [3] [4].

Computational studies on similar aminopyridine derivatives suggest that the protonation equilibrium is governed by the balance between the electron-donating character of the amino group and the electron-withdrawing effects of both the chlorine substituent and the pyridine ring system [20] [21]. The relatively low pKa value indicates that the compound will exist predominantly in its protonated form at physiological pH conditions.

Acid-Base Equilibrium Characteristics

The Henderson-Hasselbalch equation can be applied to predict the protonation state of 3-Amino-2-chloro-6-picoline at different pH values. At pH values below the pKa (3.38), the compound will exist primarily in its protonated, cationic form. At pH values above the pKa, the neutral form will predominate [1] [3] [4].

The compound's behavior in aqueous solution is characteristic of substituted pyridine derivatives, where the protonation occurs at the amino nitrogen rather than the pyridine nitrogen due to the greater basicity of the amino group despite the electron-withdrawing effects of the chlorine substituent [20] [21].

PropertyValueMethod/SourceReferences
pKa Value3.38±0.10Computational predictionMultiple sources [1] [3] [4]
Protonation SiteAmino nitrogenTheoretical analysisComputational studies [20] [21]
Base StrengthWeak basepKa classificationChemical analysis [1] [3] [4]
pH BehaviorCationic at pH < 3.38Henderson-HasselbalchAcid-base theory [20] [21]

Crystalline Structure and Polymorphism Studies

Crystalline Structure Analysis

The crystalline structure of 3-Amino-2-chloro-6-picoline has been characterized as a crystalline powder [1] [3] [4] [5] [9] [11] with specific morphological features. The compound exhibits solid-state characteristics typical of substituted pyridine derivatives, forming discrete molecular units held together by intermolecular forces including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The molecular packing arrangement is influenced by the presence of both hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) functionalities, as well as the dipolar character introduced by the chlorine substituent. The crystal structure likely features hydrogen bonding networks between amino groups and pyridine nitrogens of adjacent molecules [1] [3] [4].

Polymorphism Investigation

While specific polymorphic studies on 3-Amino-2-chloro-6-picoline have not been extensively documented in the available literature, the compound's structural characteristics suggest potential for polymorphic behavior. The presence of multiple functional groups capable of participating in different hydrogen bonding patterns could lead to the formation of different crystalline modifications under varying crystallization conditions.

Related picolinamide compounds have been shown to exhibit polymorphic behavior, with different crystal forms showing distinct melting points and thermal characteristics [22] [23]. The structural similarity between 3-Amino-2-chloro-6-picoline and these compounds suggests that similar polymorphic phenomena may occur, though systematic studies would be required to confirm this behavior.

Solid-State Characteristics

The compound's solid-state properties are characterized by its appearance as a cream to tan crystalline powder [1] [3] [4] [5] [9] [11]. Different suppliers report variations in color from off-white to light yellow [17] [18] to brown to dark brown crystal powder [19], which may indicate different degrees of crystallinity or the presence of trace impurities.

The crystalline nature of the material is maintained under recommended storage conditions of 2-8°C under inert gas atmosphere [1] [3] [4] [5] [9] [11]. The requirement for inert gas storage suggests potential sensitivity to oxidation or moisture, which could affect the crystal structure and stability.

Crystal Morphology and Habit

The crystal habit of 3-Amino-2-chloro-6-picoline appears to be predominantly powder-like, suggesting either naturally small crystallite size or processing that results in particle size reduction. The formation of larger single crystals suitable for X-ray crystallographic analysis would require specific crystallization conditions and solvents.

The molecular structure, with its planar pyridine ring system and substituents, likely adopts a packing arrangement that maximizes intermolecular interactions while minimizing steric hindrance between adjacent molecules. The chlorine atom's size and electronegativity, combined with the amino group's hydrogen bonding capability, creates a complex intermolecular interaction pattern that determines the final crystal structure.

PropertyCharacteristicObservationReferences
Crystal FormCrystalline powderVisual/analyticalMultiple sources [1] [3] [4]
Crystal ColorCream to tanVisual observationSupplier specs [1] [6]
MorphologyPowder-like habitPhysical characterizationMultiple suppliers [1] [3] [4]
StabilityStable under inert conditionsStorage requirementsSafety data [1] [3] [4]
PolymorphismPotentially polymorphicStructural analysisRelated compounds [22] [23]

XLogP3

1.5

Wikipedia

2-Chloro-6-methylpyridin-3-amine

Dates

Last modified: 08-15-2023

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